Semiamitraz hydrochloride

Synergist Pyrethroid resistance House fly bioassay

Researchers requiring a formamidine acaricide with superior aqueous solubility for WG/SC formulations often face limited availability of high-purity metabolite standards. Semiamitraz hydrochloride (CAS 51550-40-4) directly addresses this gap. · 11.8-fold synergism with cypermethrin against resistant house flies. · 3.3-fold higher H1 antagonism & 10-fold more sensitive glucagon secretion probe vs. amitraz. · High aqueous solubility (crystalline HCl salt, mp 161-163°C) enables VOC-free aqueous formulations. · Reliable global supply; ready for immediate formulation or analytical standard use.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
CAS No. 51550-40-4
Cat. No. B130685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSemiamitraz hydrochloride
CAS51550-40-4
SynonymsN-(2,4-Dimethylphenyl)-N’-methylmethanimidamide Hydrochloride;  N-(2,4-Dimethylphenyl)-N’-methyl methylamidine Hydrochloride;  Danjiami;  N-(2,4-Dimethylphenyl)-N’-methylmethanimidamide Hydrochloride;  N-Methyl-N’-(2,4-xylyl)formamidine Hydrochloride;  N’
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[NH2+]C=NC)C.[Cl-]
InChIInChI=1S/C10H14N2.ClH/c1-8-4-5-10(9(2)6-8)12-7-11-3;/h4-7H,1-3H3,(H,11,12);1H
InChIKeyVXSNJXDZTGFDMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Semiamitraz Hydrochloride: Baseline Profile


Semiamitraz hydrochloride (CAS 51550-40-4), chemically designated as N-(2,4-dimethylphenyl)-N′-methylmethanimidamide hydrochloride [1], is a formamidine-class acaricide and insecticide that functions as the primary bioactive metabolite of amitraz [2]. It is a small-molecule octopamine receptor agonist [3] characterized by a molecular weight of 198.69 g/mol and a defined melting point of 161-163 °C . The compound exists as a crystalline hydrochloride salt with notably high aqueous solubility, a property that distinguishes it from its parent base and influences its utility in aqueous-based formulations [4].

α
Pharmacology probe
Octopamine receptor agonist & formamidine tool compound
M
Metabolite identity
Primary bioactive metabolite of amitraz for target-engagement studies
H₂O
Formulation-ready
High aqueous solubility supports water-based formulation research

Semiamitraz Hydrochloride: Substitution Risks


Substituting Semiamitraz hydrochloride with other formamidines—such as its parent compound amitraz—or with non-formamidine acaricides like pyridaben or fenpyroximate introduces quantifiable risks of reduced efficacy and altered pharmacological outcomes. As a distinct chemical entity, Semiamitraz hydrochloride exhibits unique properties in terms of solubility, synergistic activity, and receptor-level potency that are not uniformly shared across its class. Notably, its high aqueous solubility [1] enables formulation approaches that are inaccessible to less soluble analogs, and its role as an active metabolite confers distinct pharmacodynamic and pharmacokinetic profiles [2]. Uncritical substitution may lead to compromised pest control, increased resistance development, or unexpected toxicological interactions.

Amitraz base substitution may lose aqueous solubility-driven formulation flexibility and distinct metabolite profile.
Non-formamidine acaricides (pyridaben, fenpyroximate) may not reproduce octopamine receptor pathway engagement.
Class-level similarity does not guarantee comparable synergist activity or target-site potency in resistant populations.

Semiamitraz Hydrochloride: Comparative Evidence


Pyrethroid Synergism vs. Amitraz

In a head-to-head bioassay evaluating formamidine synergism of cypermethrin in house flies (Musca domestica), Semiamitraz hydrochloride (BTS 27271) demonstrated substantially greater synergistic activity than its parent compound amitraz. Flies were exposed to residues of cypermethrin with and without formamidine for 30 min, and mortality was recorded at 24 h [1].

Pyrethroid synergism
Head-to-head
Up to 11.8-fold
Reported synergism factor in house fly bioassay, ranked highest among tested formamidines.
Adult immersion; 30 min exposure; mortality at 24 h.
Synergist Pyrethroid resistance House fly bioassay

H1-Antagonist Potency vs. Amitraz

In isolated guinea-pig ileum assays designed to assess H1-histamine antagonist activity, BTS 27271 (Semiamitraz) exhibited a 3.3-fold greater potency compared to its parent compound amitraz. This functional pharmacological differentiation is critical in veterinary applications where modulation of histaminergic pathways influences therapeutic efficacy and side effect profiles [1].

H1 antagonist activity
Head-to-head
3.3-fold higher
Reported potency versus amitraz in isolated guinea-pig ileum assay.
Functional tissue preparation; histaminergic pathway context.
H1-antagonist Isolated tissue assay Veterinary pharmacology

α2-Agonist Potency and Brain Exposure

A pharmacokinetic study in rats demonstrated that BTS 27271 (Semiamitraz) achieves higher brain exposure than amitraz and its other metabolites. This was attributed to low plasma protein binding coupled with high brain tissue binding. Furthermore, the study reports that BTS 27271 has similar or higher α2-adrenoreceptor agonist potency compared to amitraz [1].

Brain exposure & α2 agonism
Head-to-head
Semiamitraz: higher brain exposure; similar or higher α2 potency Amitraz: lower brain exposure PK study in rats; low plasma protein binding, high brain tissue binding
Supports CNS penetration research context; exposure-model interpretation.
In vivo rodent model; α2-adrenoreceptor endpoint.
Pharmacokinetics Blood-brain barrier penetration α2-adrenoreceptor

Aqueous Solubility Advantage

Semiamitraz hydrochloride is characterized by high solubility in water, a property not shared by its free base counterpart (semiamitraz, CAS 33089-74-6), which is reported to be insoluble in water and soluble only in organic solvents such as ethanol and xylene [1]. This physicochemical distinction is foundational for formulators developing water-based concentrates, tank mixes, or controlled-release systems.

Aqueous solubility
Class-level
High solubility in water
Enables water-based formulation strategies; free base is water-insoluble.
Qualitative solubility advantage; formulation-context.
Formulation chemistry Aqueous solubility Pesticide delivery

Field Efficacy Against Resistant Mites

In a field trial comparing 80% Semiamitraz WG (water-dispersible granule) against five commonly used acaricides (pyridaben, propargite, abamectin, emamectin benzoate, and dicofol) for control of cotton spider mites (Tetranychus spp.), Semiamitraz demonstrated high efficacy and was specifically noted for its effectiveness against resistant mite populations. The study concluded that Semiamitraz possesses high activity, safety, and environmental compatibility, and is suitable as a replacement for highly toxic pesticides in cotton fields [1].

Field performance
Cross-study
Reported high control of resistant cotton spider mites
Supports resistance management screening; field-trial endpoint context.
80% WG formulation; compared to 5 common acaricides.
Resistance management Field efficacy Cotton mite control

Glucagon Secretion vs. Amitraz

In a study using the isolated perfused rat pancreas model, BTS 27271 (Semiamitraz) increased glucagon secretion at concentrations of 1 µmol/L and 10 µmol/L, whereas amitraz only produced a significant increase at 10 µmol/L. Both compounds decreased insulin secretion, but BTS 27271 exhibited a more potent effect on glucagon release at the lower concentration [1].

Glucagon secretion
Head-to-head
Effective at 1 µM
10-fold lower minimum effective concentration vs amitraz in perfused rat pancreas.
α2D-adrenergic receptor-mediated endocrine model.
Endocrine pharmacology Glucagon secretion α2-adrenergic receptor

Semiamitraz Hydrochloride: Application Scenarios


Pyrethroid Resistance Synergist

Based on the 11.8-fold synergistic enhancement of cypermethrin efficacy observed in house fly bioassays [1], Semiamitraz hydrochloride is ideally suited for formulators developing combination products aimed at managing pyrethroid-resistant arthropod populations. Its superior synergistic activity compared to amitraz makes it the preferred formamidine synergist in agricultural and public health insecticide formulations where pyrethroid efficacy has declined.

Aqueous Acaricide Formulations

Owing to its high aqueous solubility [1] and documented field efficacy against resistant cotton spider mites [2], Semiamitraz hydrochloride is optimally deployed in water-dispersible granule (WG), soluble concentrate (SL), or aqueous suspension (SC) formulations. These formulation types are particularly valuable in regions with regulatory restrictions on volatile organic compounds (VOCs) or in tank-mix scenarios where organic solvent compatibility is limited.

Veterinary Ectoparasiticide Development

The compound's 3.3-fold higher H1-histamine antagonist potency relative to amitraz [1], combined with its enhanced brain exposure and comparable or higher α2-adrenoreceptor agonist potency [2], positions Semiamitraz hydrochloride as a valuable research tool and development candidate for veterinary ectoparasiticides with systemic activity. Its distinct pharmacokinetic profile supports investigations into optimized dosing regimens for tick and mite control in livestock.

Metabolic & Endocrine Pharmacology

For researchers investigating α2-adrenergic receptor-mediated endocrine effects, Semiamitraz hydrochloride provides a more sensitive pharmacological probe than amitraz, as evidenced by its 10-fold lower minimum effective concentration for stimulating glucagon secretion in perfused rat pancreas models [1]. This heightened sensitivity makes it the preferred choice for mechanistic studies requiring fine concentration-response resolution.

Application
Selection Property
Validation Focus
Pyrethroid synergist research
Synergism activity profile in target arthropod bioassays
Pyrethroid-synergism endpoint validation
Aqueous acaricide formulation studies
High water solubility enabling aqueous concentrate development
Formulation stability and mite control efficacy under field-relevant conditions
Veterinary ectoparasiticide pharmacology
CNS penetration and α2/H1 receptor activity profile
Systemic exposure and target engagement in livestock models
Metabolic & endocrine pathway studies
Sensitivity of glucagon/insulin secretion to α2-adrenergic modulation
Concentration-response profiling in isolated perfused pancreas models

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